![molecular formula C17H12ClNO3 B2887088 N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 78095-68-8](/img/structure/B2887088.png)
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CC-115, is a small-molecule inhibitor that targets the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy. CC-115 has been shown to have promising anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Antibacterial Activity
The structural similarity of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide to other compounds with known antibacterial properties suggests it could be effective against bacterial pathogens. Compounds with the thiourea moiety have been shown to exhibit significant antibacterial activity . Research could explore its efficacy against common bacteria such as Staphylococcus aureus and Chromobacterium violaceum .
Urease Inhibition
Urease is an enzyme linked to several diseases, including kidney stones and ulcers. Thiourea derivatives have been identified as potent urease inhibitors . This compound could be synthesized with various side chains to enhance its urease inhibitory activity, providing a new avenue for the treatment of urease-related ailments.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-13(18)6-4-7-14(10)19-16(20)12-9-11-5-2-3-8-15(11)22-17(12)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAGCAEHGIUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide |
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